molecular formula C18H17N3O2 B12153209 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide

Cat. No.: B12153209
M. Wt: 307.3 g/mol
InChI Key: FSDRQEFVSOPPTL-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is a chemical compound with a complex structure that includes a benzimidazole ring, a cyclopropyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the benzimidazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the phenoxyacetamide moiety.

    Substitution: Substituted derivatives with various functional groups attached to the phenoxyacetamide moiety.

Scientific Research Applications

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting their normal functions. The phenoxyacetamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide: Similar structure but with a pyridine ring instead of the phenoxyacetamide moiety.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide: Similar structure but with a benzamide moiety instead of the phenoxyacetamide moiety.

Uniqueness

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-phenoxyacetamide

InChI

InChI=1S/C18H17N3O2/c22-17(11-23-14-4-2-1-3-5-14)19-13-8-9-15-16(10-13)21-18(20-15)12-6-7-12/h1-5,8-10,12H,6-7,11H2,(H,19,22)(H,20,21)

InChI Key

FSDRQEFVSOPPTL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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